Remetinostat is a small molecule histone deacetylase (HDAC) inhibitor being investigated for its potential as a topical treatment for various types of skin cancer. [, , , ] It acts broadly inhibiting HDAC classes I, II, and IV, leading to the accumulation of acetylated histones and other proteins. [] While originally investigated as a potential systemic cancer therapeutic, current research focuses on its topical application for skin cancers like Basal Cell Carcinoma (BCC) and Cutaneous Squamous Cell Carcinoma (SCC). [, , ]
Remetinostat functions by inhibiting histone deacetylases (HDACs), a family of enzymes that remove acetyl groups from histone proteins. [] This inhibition leads to an increase in the acetylation of histones and other proteins within cells. [] In the context of cancer treatment, increased histone acetylation can alter gene expression, potentially leading to cell cycle arrest, differentiation, and apoptosis of cancer cells. [] While the exact mechanism in BCC treatment is not fully elucidated, research suggests Remetinostat's effect might involve modulating the phosphorylation of certain proteins rather than solely relying on increased histone acetylation. []
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0